1,3-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
1,3-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, which is known for its versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethylbarbituric acid in the presence of a suitable catalyst . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cytotoxic effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5-[(3,5-diphenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione: Similar structure but with additional phenyl groups on the pyrazole ring.
1,3-dimethyl-5-[(3-methyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
1,3-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-19-14(21)12(15(22)20(2)16(19)23)8-11-9-17-18-13(11)10-6-4-3-5-7-10/h3-9,21H,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOXYWODRLBZMD-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=C2C=NN=C2C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=C/2\C=NN=C2C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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